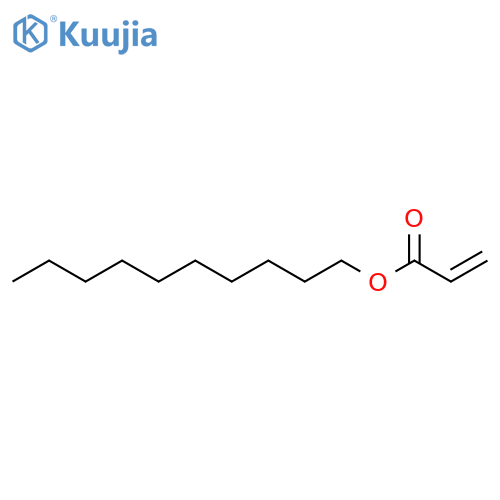Cas no 29500-86-5 (2-Propenoicacid, decyl ester, homopolymer)

29500-86-5 structure
商品名:2-Propenoicacid, decyl ester, homopolymer
CAS番号:29500-86-5
MF:C13H24O2
メガワット:212.328464508057
MDL:MFCD00677725
CID:288038
2-Propenoicacid, decyl ester, homopolymer 化学的及び物理的性質
名前と識別子
-
- 2-Propenoicacid, decyl ester, homopolymer
- Polydecylacrylateintoluene
- Poly(decyl acrylate)
- DECYL ACRYLATE POLYMER
- 2-propenoicacid,decylester,homopolymer
- POLY(N-DECYL ACRYLATE)
- Poly(decyl acrylate) (20% in Toluene)
-
- MDL: MFCD00677725
- インチ: 1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h4H,2-3,5-12H2,1H3
- InChIKey: FWLDHHJLVGRRHD-UHFFFAOYSA-N
- ほほえんだ: C(CCCCCCCC)COC(=O)C=C
じっけんとくせい
- フラッシュポイント: 4°C (Toluene)
2-Propenoicacid, decyl ester, homopolymer セキュリティ情報
- 危険物輸送番号:1993
- 危険カテゴリコード: 11
- セキュリティの説明: 3/7-9-16-33
2-Propenoicacid, decyl ester, homopolymer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB122800-100 g |
Poly(decyl acrylate), (20% in Toluene); . |
29500-86-5 | 100g |
€213.40 | 2022-09-01 | ||
| abcr | AB122800-25 g |
Poly(decyl acrylate), (20% in Toluene); . |
29500-86-5 | 25 g |
€84.00 | 2023-07-20 | ||
| abcr | AB122800-25g |
Poly(decyl acrylate), (20% in Toluene); . |
29500-86-5 | 25g |
€84.00 | 2025-02-13 |
2-Propenoicacid, decyl ester, homopolymer 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
29500-86-5 (2-Propenoicacid, decyl ester, homopolymer) 関連製品
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
